

Spectroscopic Profile of 4-Bromo-3fluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	4-Bromo-3-fluoroaniline	
Cat. No.:	B116652	Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-3-fluoroaniline** (CAS No. 656-65-5), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

4-Bromo-3-fluoroaniline is a substituted aromatic amine whose structural elucidation is paramount for its application in synthesis. Spectroscopic techniques provide a definitive fingerprint of the molecule, confirming its identity and purity. This guide presents a concise compilation of its characteristic spectroscopic data.

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for **4-Bromo-3-fluoroaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The spectra were recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for **4-Bromo-3-fluoroaniline**



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
~3.7	br s	-	2H	-NH ₂
~6.6	dd	8.6, 4.5	1H	Ar-H
~6.8	m	-	1H	Ar-H
~7.2	t	8.0	1H	Ar-H

Table 2: ¹³C NMR Spectroscopic Data for **4-Bromo-3-fluoroaniline**

Chemical Shift (δ) ppm	Coupling Constant (J) Hz	Assignment
103.2 (d)	22.4	Ar-C
106.8 (d)	7.6	Ar-C
132.1 (d)	2.0	Ar-C
149.2 (d)	235.2	Ar-C-F
110-120 (broad)	-	Ar-C-Br
145-150 (broad)	-	Ar-C-NH ₂

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **4-Bromo-3-fluoroaniline** was obtained using the Attenuated Total Reflectance (ATR) technique.

Table 3: FT-IR Spectroscopic Data for 4-Bromo-3-fluoroaniline



Wavenumber (cm⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H Stretch (Amine)
1600-1450	Medium-Strong	C=C Stretch (Aromatic Ring)
1300-1200	Strong	C-N Stretch (Aromatic Amine)
1200-1000	Strong	C-F Stretch
800-600	Strong	C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented here is based on the expected fragmentation pattern for **4-Bromo-3-fluoroaniline** under electron ionization (EI). The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in characteristic M and M+2 peaks of nearly equal intensity.

Table 4: Predicted Mass Spectrometry Data for 4-Bromo-3-fluoroaniline

m/z	Predicted Relative Intensity	Assignment
189/191	High	[M] ⁺ (Molecular Ion)
110	Medium	[M - Br]+
83	Medium	[M - Br - HCN]+

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A solution of **4-Bromo-3-fluoroaniline** (5-10 mg) was prepared in deuterated chloroform (CDCl₃, ~0.7 mL). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer at room temperature. Chemical shifts were referenced to the residual solvent peak.



FT-IR Spectroscopy

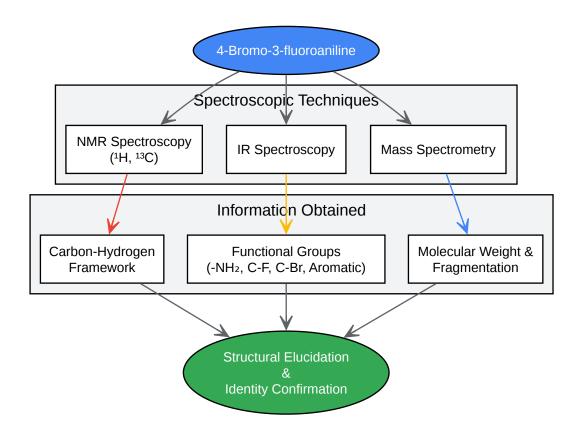
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and pressure was applied to ensure good contact. The spectrum was recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

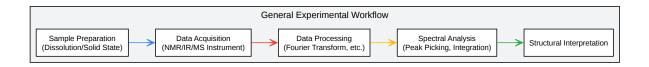
The following diagrams illustrate the logical relationships in the spectroscopic analysis of **4-Bromo-3-fluoroaniline**.





Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic identification of **4-Bromo-3-fluoroaniline**.



Click to download full resolution via product page

Caption: A generalized experimental workflow for acquiring spectroscopic data.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-3-fluoroaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b116652#spectroscopic-data-nmr-ir-ms-for-4-bromo-3-fluoroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com